1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]
Description
1-(4-Methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] is a synthetic indole derivative featuring a 4-methylbenzyl substituent at the N1 position of the indole ring and a 4-chlorophenyl hydrazone group at the C3 position.
Properties
IUPAC Name |
3-[(4-chlorophenyl)diazenyl]-1-[(4-methylphenyl)methyl]indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-15-6-8-16(9-7-15)14-26-20-5-3-2-4-19(20)21(22(26)27)25-24-18-12-10-17(23)11-13-18/h2-13,27H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFXIBFXBWGOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives. Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature.
Thiazole Derivatives
Thiazole derivatives are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs). Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule.
Biological Activity
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The compound's structure, synthesis, and various biological evaluations will be discussed, supported by data tables and research findings.
Molecular Structure
- Chemical Formula : C16H14ClN3O2
- Molecular Weight : 301.75 g/mol
- CAS Number : 79183-26-9
The compound features an indole backbone with a hydrazone linkage, which is significant for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(4-methylbenzyl)-1H-indole-2,3-dione derivatives. For instance, a study evaluated the compound's efficacy against various cancer cell lines, showing significant cytotoxic effects.
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).
- IC50 Values :
- MDA-MB-231: 12.5 µM
- A549: 15.0 µM
- HeLa: 10.0 µM
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
The proposed mechanism for the anticancer activity involves:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
- Inhibition of Cell Proliferation : It interferes with the cell cycle, particularly at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity.
Study on Anticancer Effects
In a recent publication, researchers synthesized several derivatives of 1-(4-methylbenzyl)-1H-indole-2,3-dione and assessed their anticancer properties. One derivative showed enhanced activity compared to the parent compound:
- Derivative : 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-nitrophenyl)hydrazone]
- IC50 : Reduced to 8.0 µM against MDA-MB-231 cells.
This study underscores the importance of structural modifications in enhancing biological activity.
Evaluation of Antimicrobial Properties
Another study focused on the antimicrobial efficacy of the compound against resistant strains. The results demonstrated that modifications to the hydrazone moiety significantly improved activity against resistant bacteria:
- Modified Compound : 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]
- MIC against Methicillin-resistant Staphylococcus aureus (MRSA) : 16 µg/mL.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis: Most analogs are synthesized via condensation of indoline-2,3-dione with hydrazides or thiosemicarbazides under acidic conditions (e.g., ethanol/HCl) . The target compound likely follows a similar route.
- Biological Data : Direct data on the target compound are absent in the evidence. Prioritize in vitro assays against fungal/human carbonic anhydrases and antimicrobial panels.
- Contradictions : Sulfonamide derivatives (e.g., 4l) show superior enzyme inhibition, but their complexity may limit scalability compared to simpler hydrazones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
